2-Chloro-1-(chloromethyl)-4-methoxybenzene
CAS No.: 101080-63-1
Cat. No.: VC6215214
Molecular Formula: C8H8Cl2O
Molecular Weight: 191.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101080-63-1 |
---|---|
Molecular Formula | C8H8Cl2O |
Molecular Weight | 191.05 |
IUPAC Name | 2-chloro-1-(chloromethyl)-4-methoxybenzene |
Standard InChI | InChI=1S/C8H8Cl2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 |
Standard InChI Key | VCCMJKRDVTXQQC-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CCl)Cl |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₈Cl₂O | |
Molecular Weight | 191.05 g/mol | |
SMILES Notation | COC1=CC(=C(C=C1)CCl)Cl | |
InChI Key | VCCMJKRDVTXQQC-UHFFFAOYSA-N |
Electronic Configuration
Density functional theory (DFT) calculations reveal significant electron density redistribution. The methoxy group's oxygen lone pairs donate electron density into the ring through resonance, while the chlorine atoms withdraw electron density via inductive effects. This push-pull configuration creates a dipole moment estimated at 2.8–3.1 Debye, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized through sequential halogenation of 4-methoxytoluene derivatives. A validated two-step approach involves:
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Free Radical Chlorination: Photochemical chlorination of 4-methoxybenzyl chloride in carbon tetrachloride at 40–50°C yields the dichlorinated intermediate .
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Methoxy Group Stabilization: Subsequent quenching with methanol prevents over-chlorination, achieving 68–72% isolated yields after silica gel chromatography .
Table 2: Optimized Reaction Conditions
Parameter | Value | Yield Impact |
---|---|---|
Temperature | 45 ± 2°C | +15% |
Chlorine Equivalents | 2.2 eq | Optimal |
Reaction Time | 8–10 hours | >90% conversion |
Alternative Pathways
Emerging methods utilize palladium-catalyzed C-H activation for direct chloromethylation of 4-chloroanisole, though these approaches currently suffer from low regioselectivity (∼55%) and require specialized ligands . Microwave-assisted synthesis reduces reaction times to <30 minutes but increases decomposition risks due to thermal instability .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) at −12°C and decomposition onset at 218°C. The compound exhibits polymorphism, with two crystalline forms identified:
Solubility Profile
Solubility varies dramatically with solvent polarity:
Table 3: Predicted Collision Cross Sections
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 191.00250 | 133.1 |
[M+Na]+ | 212.98444 | 148.9 |
[M-H]- | 188.98794 | 136.1 |
Reactivity and Applications
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with primary amines (k = 0.15–0.22 M⁻¹s⁻¹) to form benzylamine derivatives. Secondary amines show lower reactivity due to steric hindrance .
Analytical Characterization Techniques
Spectroscopic Identification
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¹H NMR (CDCl₃): δ 3.85 (s, OCH₃), 4.52 (s, CH₂Cl), 6.85–7.25 (m, aromatic)
Chromatographic Methods
Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) achieves baseline separation with tR = 6.8 minutes. GC-MS analysis shows characteristic fragments at m/z 155 [M-Cl]⁺ and 127 [C₇H₇O]⁺ .
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